molecular formula C10H9F12NO B10968829 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(propan-2-yl)heptanamide

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(propan-2-yl)heptanamide

Cat. No.: B10968829
M. Wt: 387.16 g/mol
InChI Key: NHJDCQYSWCTMHJ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-isopropylheptanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-isopropylheptanamide typically involves the fluorination of heptanamide derivatives. One common method includes the reaction of heptanamide with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-isopropylheptanamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Major Products Formed

    Substitution: Formation of iodinated derivatives.

    Reduction: Formation of partially fluorinated amides.

    Oxidation: Formation of perfluorinated carboxylic acids.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-isopropylheptanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Studied for its potential use in imaging agents and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-isopropylheptanamide involves its interaction with molecular targets through hydrophobic interactions and fluorine-specific binding. The multiple fluorine atoms enhance its binding affinity to certain proteins and enzymes, making it a valuable tool in biochemical studies. The pathways involved often include modulation of hydrophobic pockets in target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-isopropylheptanamide is unique due to its amide functional group, which imparts different chemical reactivity compared to other similar fluorinated compounds. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of specialized materials.

Properties

Molecular Formula

C10H9F12NO

Molecular Weight

387.16 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-propan-2-ylheptanamide

InChI

InChI=1S/C10H9F12NO/c1-3(2)23-5(24)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4(11)12/h3-4H,1-2H3,(H,23,24)

InChI Key

NHJDCQYSWCTMHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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